molecular formula C17H19BrO2 B13868722 1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene

1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene

Katalognummer: B13868722
Molekulargewicht: 335.2 g/mol
InChI-Schlüssel: WGUMLDWTJJLTES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of a bromine atom attached to a benzene ring, along with a methoxymethoxy group and a phenylpropan-2-yl group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene typically involves the bromination of a suitable precursor compound. One common method involves the reaction of 2-(methoxymethoxy)-1-phenylpropan-2-ylbenzene with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxides and dehalogenated compounds, respectively.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene involves its interaction with molecular targets and pathways. The bromine atom and the methoxymethoxy group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Bromo-2-(methoxymethoxy)benzene
  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 1-Bromo-2-(2-methoxyethoxy)benzene

Uniqueness

1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene is unique due to the presence of both a bromine atom and a methoxymethoxy group on the benzene ring, along with a phenylpropan-2-yl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C17H19BrO2

Molekulargewicht

335.2 g/mol

IUPAC-Name

1-bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene

InChI

InChI=1S/C17H19BrO2/c1-17(20-13-19-2,12-14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11H,12-13H2,1-2H3

InChI-Schlüssel

WGUMLDWTJJLTES-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=CC=C1)(C2=CC=CC=C2Br)OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.